BRD2 Bromodomain 2 Binding Affinity: Kd = 300 nM Establishes BET Family Engagement
3-Bromo-2,5-dichlorobenzonitrile, as incorporated into a larger ligand scaffold (CHEMBL3769729), demonstrates direct binding to the BRD2 bromodomain 2 with a dissociation constant (Kd) of 300 nM [1]. In comparison, the same ligand scaffold exhibits an IC₅₀ of 863 nM against BRD4 BD2, representing a 2.9-fold selectivity for BRD2 over BRD4 within the same BET family [1]. This selectivity profile contrasts with pan-BET inhibitors such as I-BET469, which shows nearly equal potency across BRD2 BD2 (Kd = 2.8 nM) and BRD4 BD2 (Kd = 2.9 nM) .
| Evidence Dimension | Bromodomain binding affinity and selectivity |
|---|---|
| Target Compound Data | Kd = 300 nM (BRD2 BD2); IC₅₀ = 863 nM (BRD4 BD2) |
| Comparator Or Baseline | I-BET469: Kd = 2.8 nM (BRD2 BD2); Kd = 2.9 nM (BRD4 BD2); CREBBP ligand (BDBM150034): IC₅₀ = 3100 nM (CREBBP) |
| Quantified Difference | 2.9-fold BRD2/BRD4 selectivity vs. 1.0-fold for I-BET469; 10.3-fold higher affinity for BRD2 BD2 vs. CREBBP |
| Conditions | Isothermal titration calorimetry (ITC) for Kd; fluorescence displacement assay with FITC-conjugated JQ1 for IC₅₀; expressed in E. coli BL21(DE3) |
Why This Matters
This differential binding profile positions 3-bromo-2,5-dichlorobenzonitrile-derived scaffolds as starting points for developing BRD2-selective chemical probes, a niche poorly served by commercial pan-BET inhibitors.
- [1] BindingDB. BDBM50148605 (CHEMBL3769729). Affinity Data: Kd = 300 nM for BRD2 bromodomain 2 (ITC); IC₅₀ = 863 nM for BRD4 BD2 (fluorescence displacement). View Source
